molecular formula C8H16S2 B1599559 2-Isobutyl-1,3-dithiane CAS No. 69824-23-3

2-Isobutyl-1,3-dithiane

Cat. No.: B1599559
CAS No.: 69824-23-3
M. Wt: 176.3 g/mol
InChI Key: WGIHYSKTNRQNHP-UHFFFAOYSA-N
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Description

2-Isobutyl-1,3-dithiane is a sulfur-containing organic compound with the molecular formula C8H16S2. It belongs to the class of 1,3-dithianes, which are cyclic compounds featuring sulfur atoms in their structure. These compounds are known for their utility in organic synthesis, particularly in the protection of carbonyl groups and as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isobutyl-1,3-dithiane can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brønsted or Lewis acid catalyst. The reaction typically involves the formation of a cyclic dithiane structure through the nucleophilic attack of the thiol groups on the carbonyl carbon.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyl-1,3-dithiane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often employed to modify the compound or to use it as an intermediate in the synthesis of more complex molecules.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used for the oxidation of this compound.

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like nickel (Ni) or rhodium (Rh).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as organolithium reagents (RLi) or Grignard reagents (RMgX).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

2-Isobutyl-1,3-dithiane is widely used in scientific research due to its versatility and reactivity. Its applications span across various fields, including:

  • Chemistry: It serves as a protective group for carbonyl compounds, preventing unwanted reactions during complex syntheses.

  • Biology: The compound is used in the study of enzyme mechanisms and the synthesis of biologically active molecules.

  • Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

  • Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Isobutyl-1,3-dithiane exerts its effects involves its ability to act as a nucleophilic acylating agent. In reactions such as the Corey-Seebach Reaction, the compound undergoes lithiation to form a lithiated dithiane, which can then react with electrophiles to form various products. The greater polarizability of sulfur compared to oxygen plays a key role in the reactivity of the compound.

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound depend on the specific reaction or application. In synthetic chemistry, the compound typically targets carbonyl groups, while in biological systems, it may interact with enzymes or other biomolecules.

Comparison with Similar Compounds

  • 1,3-Dithianes

  • 1,3-Dithiolanes

  • Other sulfur-containing cyclic compounds

Properties

IUPAC Name

2-(2-methylpropyl)-1,3-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16S2/c1-7(2)6-8-9-4-3-5-10-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIHYSKTNRQNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1SCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428800
Record name 2-ISOBUTYL-1,3-DITHIANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69824-23-3
Record name 2-ISOBUTYL-1,3-DITHIANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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